7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
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Description
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H20ClN5O4 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound and its analogs have been synthesized through various chemical reactions, focusing on the synthesis of purine analogs and their derivatives. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, demonstrates the compound's relevance in creating structurally complex and biologically significant molecules (Alves, Proença, & Booth, 1994). These synthetic methodologies are crucial for developing novel pharmaceuticals and understanding the chemical nature of purine-related compounds.
Biological Activities and Potential Therapeutic Uses
Research has explored the biological activities of purine derivatives, including antitumor activities and effects on various cellular processes. For example, studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have shown promising antitumor activity and vascular relaxing effects, highlighting the therapeutic potential of these compounds in oncology and cardiovascular diseases (Ueda et al., 1987).
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O4/c1-3-19-16-20-14-13(15(25)21-17(26)22(14)2)23(16)8-11(24)9-27-12-6-4-10(18)5-7-12/h4-7,11,24H,3,8-9H2,1-2H3,(H,19,20)(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKMTOYMWDHAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.